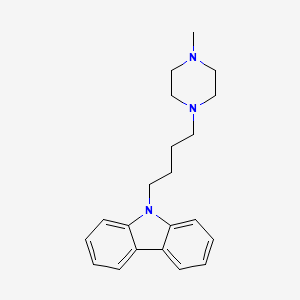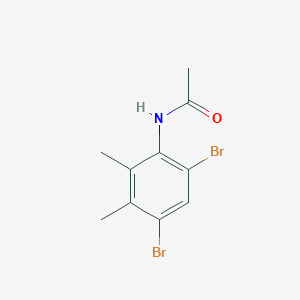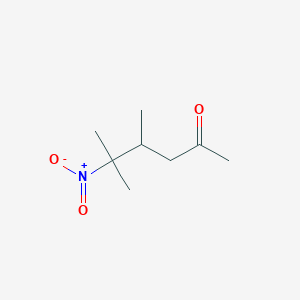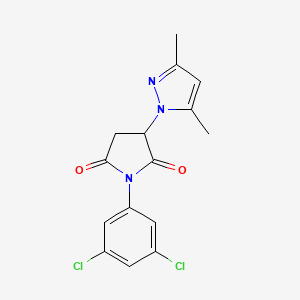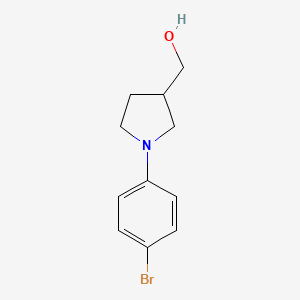![molecular formula C29H38N6O B14136996 2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine CAS No. 799776-23-1](/img/structure/B14136996.png)
2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with butoxy and diazenyl groups
Vorbereitungsmethoden
The synthesis of 2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Analyse Chemischer Reaktionen
2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its ability to interact with various biomolecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine can be compared with other similar compounds, such as:
2-tert-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: This compound also features a pyrimidine core but with different substituents, leading to variations in its chemical properties and applications.
2-Butoxy-5-[4’-(dodecyloxy)-4-biphenylyl]thiophene: Another compound with a butoxy group, but with a thiophene core instead of pyrimidine, resulting in different reactivity and uses.
Eigenschaften
CAS-Nummer |
799776-23-1 |
|---|---|
Molekularformel |
C29H38N6O |
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
[4-(2-butoxypyrimidin-5-yl)phenyl]-[4-(4-pentylpiperazin-1-yl)phenyl]diazene |
InChI |
InChI=1S/C29H38N6O/c1-3-5-7-16-34-17-19-35(20-18-34)28-14-12-27(13-15-28)33-32-26-10-8-24(9-11-26)25-22-30-29(31-23-25)36-21-6-4-2/h8-15,22-23H,3-7,16-21H2,1-2H3 |
InChI-Schlüssel |
UUGZZSGSYUBPFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=CN=C(N=C4)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


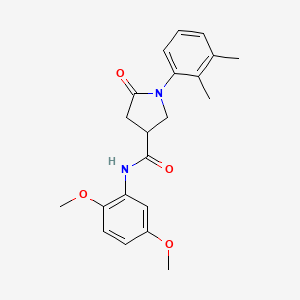
![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
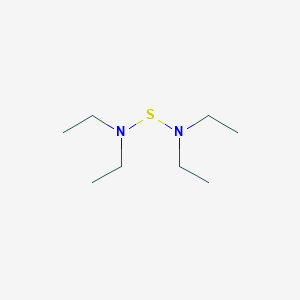
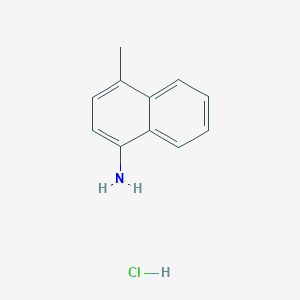

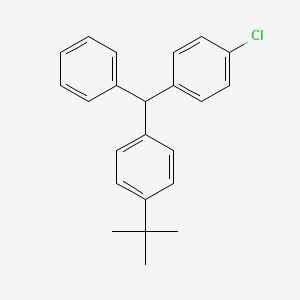
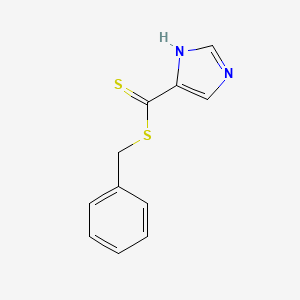

![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
